Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 905011-61-2
VCID: VC2296376
InChI: InChI=1S/C15H17NO2S/c1-3-9-18-15(17)13-12(10(2)19-14(13)16)11-7-5-4-6-8-11/h4-8H,3,9,16H2,1-2H3
SMILES: CCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol

Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

CAS No.: 905011-61-2

Cat. No.: VC2296376

Molecular Formula: C15H17NO2S

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate - 905011-61-2

Specification

CAS No. 905011-61-2
Molecular Formula C15H17NO2S
Molecular Weight 275.4 g/mol
IUPAC Name propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Standard InChI InChI=1S/C15H17NO2S/c1-3-9-18-15(17)13-12(10(2)19-14(13)16)11-7-5-4-6-8-11/h4-8H,3,9,16H2,1-2H3
Standard InChI Key VXUOQKYZCSCSBP-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N
Canonical SMILES CCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N

Introduction

Chemical Structure and Properties

Molecular Structure

Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate features a thiophene core structure with several key functional groups arranged in a specific configuration. The compound contains a thiophene ring with an amino group at the 2-position, a propyl carboxylate group at the 3-position, a phenyl substituent at the 4-position, and a methyl group at the 5-position. This arrangement of functional groups contributes to the compound's unique chemical and biological properties.

The molecular formula is C15H17NO2S with a calculated molecular weight of 275.4 g/mol. The thiophene core provides aromaticity, while the various substituents offer potential sites for chemical reactions and biological interactions.

Physical and Chemical Properties

The physical and chemical properties of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate are summarized in the following table:

PropertyValue
CAS Number905011-61-2
Molecular FormulaC15H17NO2S
Molecular Weight275.4 g/mol
IUPAC Namepropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Standard InChIInChI=1S/C15H17NO2S/c1-3-9-18-15(17)13-12(10(2)19-14(13)16)11-7-5-4-6-8-11/h4-8H,3,9,16H2,1-2H3
Standard InChIKeyVXUOQKYZCSCSBP-UHFFFAOYSA-N
SMILESCCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N
Canonical SMILESCCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N

The compound's structural characteristics, including the ester group and amino functionality, contribute to its moderate solubility in organic solvents and limited solubility in water. The presence of both polar and nonpolar regions in the molecule affects its partition coefficient and influences its interactions with biological systems.

Synthesis Methods

The synthesis of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate typically follows established procedures in organic chemistry. The primary synthetic route involves the esterification of 2-amino-5-methyl-4-phenylthiophene-3-carboxylic acid with propanol in the presence of an appropriate catalyst. This reaction facilitates the formation of the ester bond, which is critical for the compound's properties and applications.

The synthesis generally proceeds through several steps:

  • Preparation of the thiophene core structure

  • Introduction of substituents at specific positions

  • Esterification of the carboxylic acid group with propanol

The reaction conditions, including temperature, solvent system, and catalyst choice, significantly influence the yield and purity of the final product. Optimization of these parameters is essential for efficient synthesis at both laboratory and industrial scales.

Biological Activities

Research indicates that Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate exhibits potential biological activities, particularly antimicrobial properties. Studies have investigated its ability to inhibit the growth of various microorganisms, suggesting its potential application in addressing microbial infections and related conditions.

While the specific mechanisms of action remain under investigation, the compound's structural features, including the thiophene core and functional groups, likely contribute to its biological activities. The amino group and the ester functionality may participate in hydrogen bonding and other interactions with biological targets, influencing its efficacy against different microorganisms.

Further detailed studies are necessary to fully elucidate the compound's interactions at the molecular level and their implications in potential therapeutic applications. Investigating structure-activity relationships could provide valuable insights into optimizing the compound's efficacy and specificity.

Applications

Medicinal Chemistry Applications

In medicinal chemistry, thiophene derivatives, including Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, have attracted significant attention due to their diverse biological activities. The compound's potential antimicrobial properties make it a candidate for further development in drug discovery programs targeting infectious diseases.

Drawing parallels from related compounds, we can infer potential applications in other therapeutic areas. For instance, similar compounds with the tert-butyl ester instead of propyl ester have been studied as plasminogen activator inhibitor-1, suggesting potential applications in thrombosis and fibrosis-related conditions.

The specific structural features of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate may confer unique biological activities that differentiate it from other thiophene derivatives, warranting detailed investigation of its pharmacological profile and potential therapeutic uses.

Comparison with Similar Compounds

Several compounds share structural similarities with Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, each with unique properties and applications. Comparative analysis with these compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with Methyl Ester Analog

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate differs from our target compound only in the alkyl chain of the ester group (methyl vs. propyl). This seemingly minor modification can significantly influence physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to potential biological targets. The methyl ester analog has a molecular weight of 247.06 g/mol, slightly lower than the propyl counterpart.

Comparison with Carbonitrile Analog

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile represents a structural variant where the ester functionality is replaced with a nitrile group. This substitution drastically alters the compound's reactivity and biological profile. The carbonitrile analog has a molecular weight of 214.29 g/mol and different physical properties, including a higher boiling point (388.1°C at 760 mmHg) and a density of 1.26 g/cm3.

Comparison with Positional Isomers

Propyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate represents a positional isomer where the methyl and phenyl substituents are interchanged. Despite having the same molecular formula and weight (275.4 g/mol), this positional change can significantly affect the compound's three-dimensional structure and consequently its interactions with biological targets.

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